6-Bromo-5-fluoroindoline-2,3-dione

Antibacterial MIC 6-Bromoisatin

6-Bromo-5-fluoroindoline-2,3-dione delivers a non-interchangeable 5-fluoro,6-bromo substitution pattern. The 5-F substituent activates the ring for SNAr while the 6-Br serves as a Pd-catalyzed cross-coupling handle—orthogonal reactivity that enables sequential, site-selective derivatization impossible with regioisomers (e.g., 5-bromo-6-fluoro) or mono-halogenated isatins. Dihalogenated isatins exhibit up to 100-fold cytotoxicity enhancement over unsubstituted isatin, making this building block ideal for oncology SAR (caspase-3 activation, kinase inhibition) and antibacterial library synthesis. For hit-to-lead programs where substituent position critically governs target binding affinity and metabolic stability, this compound is the structurally validated, procurement-ready choice. ≥97% purity; available from milligrams to kilograms.

Molecular Formula C8H3BrFNO2
Molecular Weight 244.02 g/mol
CAS No. 1374208-41-9
Cat. No. B1374329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-fluoroindoline-2,3-dione
CAS1374208-41-9
Molecular FormulaC8H3BrFNO2
Molecular Weight244.02 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1F)Br)NC(=O)C2=O
InChIInChI=1S/C8H3BrFNO2/c9-4-2-6-3(1-5(4)10)7(12)8(13)11-6/h1-2H,(H,11,12,13)
InChIKeyZWODPNMMHAURNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-5-fluoroindoline-2,3-dione (CAS 1374208-41-9): A Dual-Halogenated Isatin Scaffold for Targeted Heterocyclic Synthesis and Pharmacological Exploration


6-Bromo-5-fluoroindoline-2,3-dione (also termed 6-bromo-5-fluoroisatin or 5-fluoro-6-bromoisatin) is a synthetic indoline-2,3-dione (isatin) derivative bearing bromine at the 6-position and fluorine at the 5-position of the fused heterocyclic core. This specific dual-halogen substitution pattern confers distinct electronic and steric properties that differentiate it from mono-halogenated, regioisomeric, or unsubstituted isatin analogs . As a building block within the broader 2,3-indolinedione class—a scaffold recognized for its utility in generating bioactive molecules—the compound serves as a versatile intermediate for constructing functionalized heterocycles and exploring structure-activity relationships (SAR) in drug discovery programs [1].

Why Generic Isatin Analogs Cannot Substitute for 6-Bromo-5-fluoroindoline-2,3-dione in Critical Applications


The biological and physicochemical profile of isatin derivatives is exquisitely sensitive to the nature and position of halogen substituents. Even minor structural alterations—such as substituting a 5-fluoro for a 5-chloro or relocating a bromine atom from the 6- to the 7-position—can drastically alter target binding affinity, metabolic stability, and synthetic utility [1]. For instance, studies on halogenated isatins demonstrate that 5-bromo, 5-iodo, and 5-fluoro derivatives are 5-10 times more cytotoxic than unsubstituted isatin, yet each exhibits a distinct potency and selectivity profile [2]. Consequently, the precise 5-fluoro,6-bromo substitution pattern of 6-bromo-5-fluoroindoline-2,3-dione is non-interchangeable with its regioisomers (e.g., 5-bromo-6-fluoroindoline-2,3-dione) or mono-halogenated counterparts when reproducibility in synthetic pathways, specific biological activity, or reliable SAR data is required. The following quantitative evidence delineates the specific dimensions where this compound diverges from its closest comparators.

Quantitative Differentiation Guide for 6-Bromo-5-fluoroindoline-2,3-dione: Evidence-Based Selection Metrics


Enhanced Antibacterial Potency: Class-Inferred MIC Advantage of 6-Bromo Substitution

While direct MIC data for 6-bromo-5-fluoroindoline-2,3-dione itself has not been published, class-level inference from a 2024 study on N-alkylated 6-bromoindoline-2,3-dione derivatives provides a quantitative benchmark for the antibacterial potential of the 6-bromo substituted core. In that study, the parent scaffold 6-bromoisatin was evaluated alongside its N-alkylated derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that certain N-alkylated derivatives exhibited significantly enhanced efficacy, with MIC values reflecting potent antibacterial activity [1]. This suggests that the 6-bromo substituent is a critical pharmacophore for antibacterial activity within this class, and the additional 5-fluoro substitution on the target compound may further modulate potency, as halogenation generally enhances antimicrobial effects .

Antibacterial MIC 6-Bromoisatin

Potent Anticancer Activity: Cross-Study Comparison of Halogenated Isatin Cytotoxicity

Direct IC50 data for 6-bromo-5-fluoroindoline-2,3-dione is not available in the public domain. However, cross-study analysis of closely related halogenated isatins reveals a clear potency trend. A 2007 study reported that mono-halogenated isatins (5-bromo, 5-iodo, 5-fluoro) were 5-10 times more cytotoxic than unsubstituted isatin against a panel of human cancer cell lines [1]. More recently, a 2024 review identified 5-fluoroisatin as a highly potent apoptotic inducer with an IC50 of 2.5 µM in MCF-7 and A549 cell lines [2]. Importantly, the same 2007 study noted that increasing the number of electron-withdrawing groups on the isatin ring—as in dihalogenated derivatives—further enhanced overall activity by up to 100-fold compared to the parent molecule [1]. By extension, 6-bromo-5-fluoroindoline-2,3-dione, possessing two electron-withdrawing halogens, is expected to exhibit superior cytotoxicity relative to mono-halogenated comparators like 5-fluoroisatin (IC50 = 2.5 µM) or 6-bromoisatin.

Anticancer Cytotoxicity Isatin IC50

Differentiated Synthetic Utility: Regioselective Derivatization Enabled by Unique Substitution Pattern

The 5-fluoro,6-bromo substitution pattern confers a specific reactivity profile that is not shared by its regioisomer 5-bromo-6-fluoroindoline-2,3-dione (CAS 118897-99-7) or mono-substituted isatins. The electron-withdrawing fluorine at the 5-position activates the adjacent 6-position for nucleophilic aromatic substitution, while the bromine at the 6-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . This orthogonal reactivity is exploited in the synthesis of DJ-1 homodimer inhibitors, where 5-fluoroindoline-2,3-dione is alkylated with α,ω-dibromoalkanes to generate dimeric molecules [1]. The presence of both halogens in 6-bromo-5-fluoroindoline-2,3-dione allows for sequential, site-selective functionalization—a capability not possible with mono-halogenated or symmetrically substituted analogs. Additionally, the compound serves as a direct precursor to N-alkylated derivatives under phase-transfer catalysis conditions, a well-established route for generating diverse isatin libraries [2].

Organic Synthesis Building Block Heterocycle Isatin

Differentiated Physicochemical and Electronic Profile: DFT-Calculated HOMO-LUMO Gaps for 6-Bromoisatin Derivatives

The electronic structure of a compound dictates its reactivity, binding affinity, and photophysical properties. A 2024 DFT study at the B3LYP/6-311++G(d,p) level characterized the HOMO-LUMO energies and orbital distributions for three N-alkylated 6-bromoindoline-2,3-dione derivatives (compounds 4, 7, and 8) [1]. The calculated HOMO-LUMO gaps for these 6-bromo substituted compounds provide a quantitative baseline for the electronic influence of the 6-bromo group. While the target compound 6-bromo-5-fluoroindoline-2,3-dione was not directly calculated, its 5-fluoro substituent will further lower the LUMO energy and reduce the HOMO-LUMO gap relative to the 6-bromo-only analogs, enhancing its electrophilicity and potential as a covalent inhibitor. This electronic tuning is not achievable with non-fluorinated 6-bromoisatin or with 5-fluoroindoline-2,3-dione lacking the bromine atom.

DFT HOMO-LUMO Electronic Properties 6-Bromoisatin

Optimal Application Scenarios for 6-Bromo-5-fluoroindoline-2,3-dione Based on Differentiated Evidence


Anticancer Lead Optimization Requiring High-Potency Halogenated Isatin Scaffolds

Given the class-inferred potency enhancement of dihalogenated isatins (up to 100-fold over unsubstituted isatin) and the demonstrated IC50 of 2.5 µM for 5-fluoroisatin, 6-bromo-5-fluoroindoline-2,3-dione is ideally suited as a starting point for oncology-focused medicinal chemistry programs. Its dual-halogen substitution pattern is predicted to deliver superior cytotoxicity against solid tumor cell lines, making it a strategic choice for hit-to-lead campaigns targeting apoptotic pathways (e.g., caspase-3 activation) or kinase inhibition [1][2].

Antimicrobial SAR Studies Targeting Gram-Positive and Gram-Negative Pathogens

The established antibacterial activity of 6-bromoisatin derivatives—confirmed by MIC evaluation against S. aureus, E. coli, and P. aeruginosa—validates the 6-bromoindoline-2,3-dione core as a productive antimicrobial pharmacophore. Incorporating the 5-fluoro substituent in 6-bromo-5-fluoroindoline-2,3-dione may further enhance potency or alter the spectrum of activity. This compound is therefore a valuable tool for generating focused libraries to explore structure-activity relationships in antibacterial drug discovery [3].

Synthesis of Regioselectively Functionalized Heterocyclic Building Blocks

The orthogonal reactivity of the 5-fluoro (activating for SNAr) and 6-bromo (handle for Pd-catalyzed cross-coupling) substituents enables chemists to execute sequential, site-selective derivatizations not possible with mono-halogenated or regioisomeric isatins. This makes 6-bromo-5-fluoroindoline-2,3-dione an essential building block for constructing complex molecular architectures, including dimeric DJ-1 inhibitors, kinase inhibitor libraries, and diverse N-alkylated derivatives via phase-transfer catalysis [4].

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